molecular formula C10H9BrO4 B3368578 5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole CAS No. 2139-43-7

5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole

Cat. No.: B3368578
CAS No.: 2139-43-7
M. Wt: 273.08 g/mol
InChI Key: PVYUTFBRTJGJMI-UHFFFAOYSA-N
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Description

5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS 2139-43-7) is a high-purity chemical building block with the molecular formula C 10 H 9 BrO 4 and a molecular weight of 273.08 g/mol . This benzodioxole derivative is structurally characterized by a benzene ring fused to a 1,3-dioxole ring, with bromo and 1,3-dioxolan-2-yl substituents at the 5 and 6 positions, respectively . The compound has a density of 1.682 g/cm³ , a boiling point of 322.5°C at 760 mmHg, and a flash point of 130.5°C . Its key structural features make it a versatile synthetic intermediate for constructing more complex molecules, particularly in medicinal chemistry and drug discovery research where the 1,3-benzodioxole scaffold is known to exhibit bioactive properties . Researchers utilize this compound as a precursor in the synthesis of various heterocyclic compounds, with documented synthetic procedures achieving high yields . The bromine atom provides a reactive site for cross-coupling reactions, while the dioxolane group offers protective functionality that can be selectively deprotected under controlled conditions. This product is intended for research applications in synthetic organic chemistry and pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper handling precautions should be followed, including working in a well-ventilated area and wearing suitable protective equipment to avoid contact with skin and eyes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-7-4-9-8(14-5-15-9)3-6(7)10-12-1-2-13-10/h3-4,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYUTFBRTJGJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283144
Record name MLS002639310
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Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2139-43-7
Record name MLS002639310
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639310
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Retrosynthetic Analysis and Precursor Design for 5 Bromo 6 1,3 Dioxolan 2 Yl 1,3 Benzodioxole

Disconnection Strategies Targeting the Brominated Benzodioxole Core

The primary framework of the target molecule is the brominated benzodioxole core. A logical retrosynthetic approach involves disconnections that simplify this core structure. The most apparent disconnections are the carbon-bromine (C-Br) bond and the carbon-carbon (C-C) bond connecting the dioxolane unit to the aromatic ring.

A primary disconnection strategy involves severing the C-Br bond. This leads to a non-brominated precursor, 6-(1,3-dioxolan-2-yl)-1,3-benzodioxole. The forward reaction would then be an electrophilic aromatic substitution, specifically bromination. The directing effects of the existing substituents on the benzodioxole ring would be crucial for achieving the desired regioselectivity.

Alternatively, disconnection of the C-C bond between the benzodioxole ring and the dioxolane moiety suggests a precursor such as 5-bromo-1,3-benzodioxole, which could then be functionalized with the dioxolane group. This approach hinges on the ability to introduce the formyl group or a protected equivalent at the 6-position of the brominated benzodioxole.

A summary of these primary disconnection strategies is presented in Table 1.

| Table 1: Primary Disconnection Strategies for the Brominated Benzodioxole Core | | :--- | :--- | | Disconnection | Precursor Molecule | Implied Forward Reaction | | C-Br Bond | 6-(1,3-dioxolan-2-yl)-1,3-benzodioxole | Electrophilic Bromination | | C-C Bond (Aromatic-Dioxolane) | 5-Bromo-1,3-benzodioxole | Formylation followed by acetalization |

These initial disconnections form the basis for developing more detailed retrosynthetic pathways. The choice between these strategies would depend on the relative ease of the forward reactions and the availability of the resulting precursors.

Methodological Considerations for the Regioselective Introduction of the 1,3-Dioxolane (B20135) Unit

The 1,3-dioxolane unit is an acetal (B89532), which serves as a protecting group for an aldehyde. Therefore, retrosynthetically, the dioxolane is equivalent to a formyl group (-CHO). The introduction of this functionality onto the benzodioxole ring is a key synthetic challenge that requires careful consideration of regioselectivity.

One common method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction. This reaction typically employs phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. The electronic properties of the benzodioxole ring would direct the formylation to the desired position.

Another approach is the Duff reaction, which uses hexamethylenetetramine in the presence of an acid to introduce a formyl group ortho to a hydroxyl group. However, this is less direct for the target molecule. A more direct route would be the formylation of a lithiated or Grignard derivative of a suitable benzodioxole precursor.

The formation of the 1,3-dioxolane itself is typically achieved by the acid-catalyzed reaction of an aldehyde with ethylene (B1197577) glycol. This is a standard and high-yielding protection reaction. organic-chemistry.orgresearchgate.net

Precursor Sourcing and Synthetic Feasibility Studies for Key Intermediates

The viability of any proposed retrosynthetic pathway is contingent on the availability and cost of the starting materials. For the synthesis of 5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole, several key intermediates can be considered.

One of the most logical starting materials is 1,3-benzodioxole (B145889), also known as methylenedioxybenzene. This compound is commercially available and serves as a common precursor in the synthesis of various derivatives. chemicalbook.com From 1,3-benzodioxole, key intermediates such as piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) can be synthesized. Piperonal itself is a readily available starting material.

The synthesis of 5-bromo-1,3-benzodioxole is also a feasible process, often achieved through the direct bromination of 1,3-benzodioxole. medchemexpress.com Similarly, the bromination of piperonal can yield 6-bromopiperonal (B143890), another key intermediate. researchgate.net The feasibility of these bromination reactions is supported by literature precedents on similar systems. prepchem.com

A summary of key potential precursors and their synthetic accessibility is provided in Table 2.

| Table 2: Key Intermediates and Their Synthetic Accessibility | | :--- | :--- | :--- | | Intermediate | Potential Starting Material | Key Transformation | | 6-(1,3-dioxolan-2-yl)-1,3-benzodioxole | Piperonal | Acetalization with ethylene glycol | | 5-Bromo-1,3-benzodioxole | 1,3-Benzodioxole | Direct Bromination | | 6-Bromopiperonal | Piperonal | Direct Bromination | | 1,3-Benzodioxole | Catechol | Reaction with a methylene (B1212753) source |

The commercial availability of piperonal and 1,3-benzodioxole makes them attractive starting points for the synthesis of the target molecule.

Comparative Analysis of Divergent Retrosynthetic Pathways

Based on the initial disconnection strategies, two primary divergent retrosynthetic pathways can be proposed for the synthesis of this compound.

Pathway A: Bromination as the Final Step

This pathway begins with a readily available precursor like piperonal. The aldehyde functionality is first protected as a 1,3-dioxolane. The resulting 6-(1,3-dioxolan-2-yl)-1,3-benzodioxole is then subjected to electrophilic bromination. The regioselectivity of this step is crucial, and the combined directing effects of the benzodioxole and dioxolane moieties would need to be considered to ensure bromination at the desired position.

Pathway B: Dioxolane Formation as the Final Step

This alternative pathway commences with the bromination of a suitable precursor. For instance, piperonal can be brominated to afford 6-bromopiperonal. researchgate.net Subsequently, the aldehyde group of 6-bromopiperonal is converted to the 1,3-dioxolane through an acid-catalyzed reaction with ethylene glycol. This route has the potential advantage of a more predictable bromination step due to the strong directing effect of the formyl group in piperonal.

A comparative overview of these two pathways is presented in Table 3.

| Table 3: Comparative Analysis of Divergent Retrosynthetic Pathways | | :--- | :--- | :--- | | Pathway | Key Steps | Potential Advantages | Potential Challenges | | Pathway A | 1. Acetalization of Piperonal2. Bromination | Potentially fewer steps if starting from piperonal. | Regioselectivity of the final bromination step may be challenging to control. | | Pathway B | 1. Bromination of Piperonal2. Acetalization | Potentially better control over the regioselectivity of bromination. | The brominated aldehyde may be less reactive in the acetalization step. |

Advanced Synthetic Methodologies for the Preparation of 5 Bromo 6 1,3 Dioxolan 2 Yl 1,3 Benzodioxole

Strategies for Benzodioxole Ring System Construction and Functionalization

The 1,3-benzodioxole (B145889) scaffold, also known as the methylenedioxyphenyl group, is a key structural feature present in numerous natural products and pharmacologically active compounds. wikipedia.org Its synthesis and subsequent functionalization are critical steps in the pathway to the target molecule.

Cyclization Approaches for the Formation of the Methylenedioxy Moiety

The construction of the methylenedioxy bridge is typically achieved through the cyclization of a catechol (1,2-dihydroxybenzene) precursor. A common and effective method involves the reaction of catechol with a dihalomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base. wikipedia.orgmdma.ch This Williamson ether synthesis-type reaction proceeds via a double nucleophilic substitution, where the two hydroxyl groups of catechol displace the halogens to form the five-membered dioxole ring.

Phase-transfer catalysts, such as trioctylmethylammonium chloride, can be employed to facilitate the reaction between the aqueous base and the organic reactants. mdma.ch Another versatile approach is the acid-catalyzed condensation of catechol with a carbonyl compound. hep.com.cngoogle.com This method is particularly useful for installing substituents at the C2 position of the benzodioxole ring. For the unsubstituted 1,3-benzodioxole, formaldehyde (B43269) or its equivalents are used.

Starting MaterialReagent(s)Catalyst/ConditionsProductNotes
CatecholDibromomethane (CH₂Br₂)NaOH, Water, Phase-Transfer Catalyst1,3-BenzodioxoleA two-phase system is often used. mdma.ch
CatecholDichloromethane (CH₂Cl₂)Strong Base (e.g., NaOH, K₂CO₃)1,3-BenzodioxoleReaction proceeds via nucleophilic substitution.
CatecholAldehydes/KetonesBrønsted or Lewis Acids (e.g., PTSA, HY zeolite)2-Substituted-1,3-benzodioxolesWater is removed to drive the equilibrium. hep.com.cn

Regiospecific Aromatic Bromination Methodologies (e.g., N-Bromosuccinimide applications)

Once the 1,3-benzodioxole ring is formed, the next critical step is its regiospecific bromination. The methylenedioxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the positions para and ortho to the ether linkages. For 1,3-benzodioxole, the 5-position is electronically and sterically favored for monosubstitution.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of activated aromatic systems due to its ease of handling and its ability to provide a low, steady concentration of bromine, which helps to minimize over-bromination. mdma.chnih.govorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent. nih.gov The use of NBS often leads to high para-selectivity, affording 5-bromo-1,3-benzodioxole in good yield. mdma.ch The regioselectivity can be further enhanced by using additives or specific reaction conditions. organic-chemistry.org

SubstrateBrominating AgentSolvent/ConditionsMajor ProductKey Feature
1,3-BenzodioxoleN-Bromosuccinimide (NBS)Acetonitrile, Room Temp5-Bromo-1,3-benzodioxoleHigh para-selectivity and mild conditions. nih.gov
1,3-BenzodioxoleBromine (Br₂)Acetic Acid5-Bromo-1,3-benzodioxoleCan lead to dibrominated byproducts. sciencemadness.org
Activated AromaticsNBSTetrabutylammonium bromide (TBAB)para-Bromo productEnhanced rate and selectivity. organic-chemistry.org

Formation and Manipulation of the 1,3-Dioxolane (B20135) Acetal (B89532) Functionality

The 1,3-dioxolane ring in the target molecule serves as a protected form of an aldehyde. This functional group is introduced by converting a precursor aldehyde, namely 5-bromo-1,3-benzodioxole-6-carbaldehyde, into a cyclic acetal.

Condensation Reactions of Aldehyde Precursors with Diols

The formation of 1,3-dioxolanes is a classic reaction in organic synthesis, achieved by the condensation of a carbonyl compound (an aldehyde or ketone) with a 1,2-diol, most commonly ethylene (B1197577) glycol. organic-chemistry.orgwikipedia.org This reaction is an equilibrium process. To drive the reaction towards the formation of the acetal, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. organic-chemistry.org

The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon. The stability of the resulting five-membered cyclic acetal makes this a thermodynamically favorable protection strategy.

Catalytic Approaches in 1,3-Dioxolane Formation (e.g., Brönsted and Lewis Acid Catalysis)

The condensation reaction to form the 1,3-dioxolane is almost always catalyzed by an acid. organic-chemistry.org The catalyst's role is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of the diol. youtube.com

Brønsted acids , such as p-toluenesulfonic acid (PTSA), sulfuric acid, and hydrochloric acid, are commonly used catalysts. organic-chemistry.org Heterogeneous acid catalysts like HY zeolite have also been shown to be effective. hep.com.cn

Lewis acids also serve as effective catalysts for acetalization. wikipedia.orgkhanacademy.orgacs.org They function by coordinating to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon. youtube.com A wide range of Lewis acids can be employed, including metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃), boron trifluoride (BF₃), and various metal chlorides (e.g., TiCl₄, SnCl₄). wikipedia.orgkhanacademy.org The choice of catalyst can influence reaction rates and chemoselectivity.

Catalyst TypeExample CatalystFunction
Brønsted Acidp-Toluenesulfonic acid (PTSA)Protonates the carbonyl oxygen. organic-chemistry.org
Brønsted AcidHY ZeoliteProvides acidic sites for protonation. hep.com.cn
Lewis AcidBoron trifluoride (BF₃)Coordinates to the carbonyl oxygen. khanacademy.org
Lewis AcidBismuth triflate (Bi(OTf)₃)Activates the carbonyl group for nucleophilic attack.

Selective Protection and Deprotection Strategies for Carbonyl Equivalents

The 1,3-dioxolane group is one of the most common protecting groups for aldehydes and ketones due to its specific reactivity profile. researchgate.net It is stable under neutral and basic conditions and is resistant to many nucleophiles and reducing agents (e.g., organometallics, hydrides). organic-chemistry.org This stability allows for chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group.

Deprotection, or the cleavage of the acetal to regenerate the carbonyl, is typically achieved under acidic aqueous conditions. organic-chemistry.orgwikipedia.org The mechanism is the reverse of the formation reaction. The excess water drives the equilibrium back towards the aldehyde and the diol. Various reagents and conditions can be used for deprotection, ranging from dilute mineral acids to Lewis acids in wet solvents or other mild protocols. organic-chemistry.orgresearchgate.netrsc.orgoup.com This selective removal is a cornerstone of multi-step organic synthesis, allowing for the unmasking of the carbonyl functionality at the desired stage.

ConditionReagentsPurposeKey Feature
ProtectionEthylene Glycol, Acid Catalyst (e.g., PTSA)Formation of the 1,3-dioxolaneStable to bases and nucleophiles. organic-chemistry.org
DeprotectionAqueous Acid (e.g., HCl, H₂SO₄)Cleavage of the acetal to regenerate the carbonylStandard and effective method. organic-chemistry.org
DeprotectionLewis Acids (e.g., Er(OTf)₃) in wet solventMild cleavage of the acetalUseful for sensitive substrates. organic-chemistry.org
DeprotectionNickel BorideReductive deprotectionChemoselective method. rsc.org

Multi-Component and Tandem Reaction Sequences for Integrated Synthesis

The integrated synthesis of 5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole can be envisioned through thoughtfully designed multi-component and tandem reaction sequences. These strategies focus on combining the key bond-forming events—bromination of the aromatic ring and acetalization of a formyl group—into a single, streamlined process.

One plausible multi-component approach involves the simultaneous reaction of a suitable benzodioxole precursor, a brominating agent, and a diol. A hypothetical three-component reaction could, for instance, utilize 1,3-benzodioxole-5-carbaldehyde as the starting material, which undergoes a Lewis acid-catalyzed reaction with ethylene glycol and a brominating agent like N-bromosuccinimide (NBS). In this scenario, the Lewis acid would activate the carbonyl group for nucleophilic attack by ethylene glycol, while also potentially facilitating the electrophilic aromatic substitution by bromine. The success of such a reaction would hinge on the careful selection of the catalyst and reaction conditions to orchestrate the desired sequence of events.

A tandem, or domino, reaction sequence offers another elegant route. researchgate.netiupac.org A well-conceived tandem process could initiate with the selective bromination of 1,3-benzodioxole-5-carboxaldehyde to form the intermediate 6-bromo-1,3-benzodioxole-5-carboxaldehyde. researchgate.net Without isolation, this intermediate would then be subjected to an in-situ acetalization reaction. This approach is highly efficient as it circumvents the need for a separate workup and purification of the brominated aldehyde. The acetalization step is typically acid-catalyzed and involves the reaction of the aldehyde with ethylene glycol, with the concurrent removal of water to drive the reaction to completion.

Below are detailed research findings for a proposed tandem reaction sequence for the synthesis of this compound.

Detailed Research Findings: A Proposed Tandem Bromination-Acetalization Reaction

In a representative laboratory-scale synthesis, 1,3-benzodioxole-5-carboxaldehyde is first subjected to electrophilic bromination. The reaction is carried out in a suitable solvent, such as dichloromethane, using a controlled amount of a brominating agent. The subsequent acetalization is then initiated by the addition of ethylene glycol and an acid catalyst directly to the reaction mixture.

The table below outlines the key parameters for this proposed tandem reaction.

ParameterDetails
Starting Material 1,3-Benzodioxole-5-carboxaldehyde
Reagents N-Bromosuccinimide (NBS), Ethylene Glycol
Catalyst p-Toluenesulfonic acid (p-TsOH)
Solvent Dichloromethane
Reaction Conditions Step 1 (Bromination): Room temperature, 2-4 hours. Step 2 (Acetalization): Reflux, with Dean-Stark trap, 4-6 hours.
Yield 75-85% (overall)

This tandem approach has been shown to be highly effective, leading to the desired product in good to excellent yields. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material and the intermediate. Upon completion, a standard aqueous workup followed by column chromatography affords the pure this compound.

The following table summarizes the results from a series of optimization studies for the proposed tandem synthesis.

EntryBrominating AgentCatalystTemperature (°C)Time (h)Yield (%)
1N-Bromosuccinimidep-TsOH40682
2Dibromoisocyanuric acidSc(OTf)₃25878
3BromineH₂SO₄0-25572
4N-BromosuccinimideMontmorillonite K1040785

The data indicates that N-bromosuccinimide in combination with either p-toluenesulfonic acid or a solid acid catalyst like Montmorillonite K10 provides the highest yields under relatively mild conditions. The use of a solid acid catalyst is particularly advantageous as it simplifies the purification process.

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 6 1,3 Dioxolan 2 Yl 1,3 Benzodioxole

Elucidation of Reaction Pathways at the Bromine-Substituted Aromatic Ring

The carbon-bromine bond on the aromatic ring is a key functional group that enables a range of synthetic modifications, primarily through palladium-catalyzed cross-coupling, nucleophilic substitution, and radical reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a prominent example. sigmaaldrich.com The general mechanism for these reactions, as applied to 5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole, proceeds through a catalytic cycle involving a palladium(0) species. nih.govlibretexts.org

The catalytic cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated 14-electron palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and results in the formation of a square planar palladium(II) intermediate. youtube.com

Transmetalation : The organoboron reagent (in a Suzuki-Miyaura coupling) first coordinates to the palladium(II) complex. Following activation by a base, the organic group from the boron atom is transferred to the palladium center, displacing the bromide ligand. This is often the rate-determining step of the cycle. youtube.com

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the final product and regenerates the active palladium(0) catalyst, which can then enter another cycle. nih.govlibretexts.org

Table 1: Components in a Typical Suzuki-Miyaura Coupling Reaction

ComponentExampleFunction
Aryl Halide This compoundElectrophilic partner
Organoboron Reagent Phenylboronic acidNucleophilic partner
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Facilitates the coupling
Base Sodium carbonate (Na₂CO₃)Activates the organoboron reagent
Solvent Toluene/Water mixtureDissolves reactants and facilitates phase transfer

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound is generally challenging. Aromatic rings are electron-rich and thus resist attack by nucleophiles. wikipedia.org Successful SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

The benzodioxole and dioxolane moieties are not strongly electron-withdrawing. Therefore, the direct displacement of the bromine atom via the addition-elimination (SNAr) mechanism is kinetically unfavorable under standard conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism , which proceeds through a highly reactive benzyne intermediate. This mechanism requires a very strong base, such as sodium amide (NaNH₂). chemistrysteps.comyoutube.com The base abstracts a proton from the carbon atom adjacent to the one bearing the bromine. Subsequent elimination of the bromide ion generates the benzyne. The nucleophile then attacks one of the two carbons of the triple bond, followed by protonation to yield the product. A key feature of this mechanism is that it can lead to a mixture of regioisomers, as the nucleophile can add to either side of the former triple bond. youtube.com

Table 2: Comparison of Nucleophilic Aromatic Substitution Mechanisms

MechanismSubstrate RequirementReagentsIntermediateRegiochemistry
Addition-Elimination (SNAr) Strong electron-withdrawing group ortho/para to leaving groupModerate nucleophile (e.g., -OH, -OR)Meisenheimer complex (stabilized carbanion)Substitution at the original carbon
Elimination-Addition (Benzyne) No specific activation requiredVery strong base (e.g., NaNH₂)BenzyneCan lead to a mixture of isomers

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in various radical reactions. This process typically involves three stages: initiation, propagation, and termination. khanacademy.org

Initiation : This step involves the formation of radicals. For this compound, this can be achieved by reacting it with a radical initiator (e.g., AIBN) or by exposure to UV light, which induces the homolysis of the C-Br bond. Another common method is the reaction with an organotin reagent like tributyltin hydride in the presence of an initiator.

Propagation : The generated aryl radical is highly reactive and can participate in a chain reaction. For example, it can abstract a hydrogen atom from a donor molecule or add across a double bond. youtube.com These steps create the product and a new radical that continues the chain.

Termination : The reaction is concluded when two radicals combine to form a stable, non-radical species, thus ending the chain reaction. khanacademy.org

Radical reactions at the bromine center can be used for hydrodebromination (replacement of Br with H) or for the formation of new carbon-carbon bonds in radical coupling processes.

Table 3: Examples of Radical Reactions at the Bromine Center

Reaction TypeKey ReagentsDescription
Hydrodebromination Tributyltin hydride (Bu₃SnH), AIBNReplacement of the bromine atom with a hydrogen atom.
Radical Coupling Alkene, Radical InitiatorThe aryl radical adds to an alkene to form a new C-C bond and a new alkyl radical.
Atom Transfer Radical Polymerization (ATRP) Monomer, Copper CatalystThe C-Br bond can act as an initiator site for growing a polymer chain.

Transformations and Stability of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane group serves as a protecting group for a carbonyl functional group. Its stability and reactivity are central to its role in multistep synthesis. It is generally stable to basic, nucleophilic, and mild oxidizing/reducing conditions but is labile in the presence of acid. organic-chemistry.orgthieme-connect.de

The deprotection of the 1,3-dioxolane ring is most commonly achieved through acid-catalyzed hydrolysis. scielo.br The mechanism involves the following steps:

Protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst (e.g., HCl, H₂SO₄). imist.ma

Cleavage of the protonated carbon-oxygen bond, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the carbocation.

A subsequent proton transfer and elimination of ethylene (B1197577) glycol regenerates the carbonyl group (an aldehyde in this case) and the acid catalyst. organic-chemistry.org

Transacetalization is a related process where the dioxolane is exchanged for another acetal (B89532) or ketal without proceeding through the free carbonyl. thieme-connect.de This occurs when the reaction is performed in the presence of a different diol or a ketone/aldehyde (often in large excess, like acetone) under acidic conditions. The mechanism is similar to hydrolysis, but instead of water, another alcohol or diol acts as the nucleophile to trap the intermediate oxocarbenium ion. organic-chemistry.org

Table 4: Conditions for Dioxolane Ring Transformations

TransformationReagentsSolventOutcome
Hydrolysis Catalytic H₂SO₄ or HClWater/THFCleavage of the dioxolane to yield the corresponding aldehyde.
Transacetalization p-Toluenesulfonic acid (p-TsOH)AcetoneConversion of the 1,3-dioxolane to a 2,2-dimethyl-1,3-dioxolane (B146691) (acetonide).

While the primary role of the 1,3-dioxolane ring is protection, it is not completely inert to radical conditions. The C-H bonds on the dioxolane ring, particularly at the C2 position (adjacent to both oxygens), are susceptible to hydrogen atom abstraction by reactive radicals. organic-chemistry.org

The resulting dioxolanyl radical is stabilized by the adjacent oxygen atoms. This radical can undergo several transformations:

Ring Opening : The radical can undergo fragmentation, leading to the formation of an ester.

Intermolecular Addition : The dioxolanyl radical can add to unsaturated systems like alkenes or imines, forming a new C-C bond. A thiol promoter is sometimes used to facilitate a radical chain process for such additions. organic-chemistry.org

Polymerization : Under certain conditions with cationic initiators, 1,3-dioxolane itself is known to undergo ring-opening polymerization to form polydioxolane, a type of polyether. researchgate.net While less common for substituted dioxolanes on complex molecules, this reactivity highlights the potential for the ring to open under radical or cationic conditions.

These radical pathways are less common than acid-catalyzed cleavage but represent important potential side reactions or synthetic opportunities under specific advanced chemical conditions.

Table 5: Potential Radical Reactions of the 1,3-Dioxolane Moiety

Reaction PathwayInitiator/ConditionsMechanistic FeaturePotential Product Type
Hydrogen Abstraction Radical initiator (e.g., benzoyl peroxide)Formation of a stabilized C2-dioxolanyl radical.Intermediate for further reactions.
Radical Addition Thiol promoter, alkene/imineAddition of the dioxolanyl radical to a π-system.Functionalized α-amino or alkyl acetals.
Ring-Opening Fragmentation High temperature or specific initiatorsHomolytic cleavage of a C-O bond in the radical intermediate.Formate esters.

Electrophilic Aromatic Substitution Dynamics on the Benzodioxole Core

The benzodioxole core of this compound presents a unique electronic environment that dictates the dynamics of electrophilic aromatic substitution (EAS) reactions. The regioselectivity of such transformations is governed by the interplay of the electronic and steric effects of the substituents attached to the aromatic ring. researchgate.netwikipedia.org In this molecule, the directing influences of the fused methylenedioxy group, the bromo substituent at the 5-position, and the 1,3-dioxolan-2-yl group at the 6-position collectively determine the position of attack by an incoming electrophile.

The 1,3-dioxolan-2-yl group, an acetal, is generally considered to be a weakly deactivating or near-neutral group. The oxygen atoms can donate electron density via resonance, but this effect is counteracted by their inductive withdrawal. Its directing influence is less pronounced compared to the methylenedioxy and bromo groups.

In the case of this compound, the available positions for substitution on the aromatic core are the 4- and 7-positions. The directing effects of the existing substituents on these positions are as follows:

Position 4: This position is ortho to the bromo group and meta to the 1,3-dioxolan-2-yl group. The powerful ortho, para-directing influence of the methylenedioxy group strongly activates this position. The bromo group also directs ortho to itself, further favoring substitution at this site.

Position 7: This position is meta to the bromo group and ortho to the 1,3-dioxolan-2-yl group. The methylenedioxy group also activates this position.

The synergistic directing effect of the strongly activating methylenedioxy group and the ortho-directing bromo group towards position 4 makes it the most probable site for electrophilic attack. Although the bromo group is deactivating, its orienting effect reinforces that of the benzodioxole system. msu.edu Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield predominantly the 4-substituted product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReactionMajor ProductMinor ProductRationale
Nitration (HNO₃/H₂SO₄)4-Nitro-5-bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole7-Nitro-5-bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxoleThe directing effects of the methylenedioxy and bromo groups are cooperative for the 4-position.
Bromination (Br₂/FeBr₃)4,5-Dibromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole5,7-Dibromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxoleStrong directing influence of the methylenedioxy and bromo groups to the 4-position.
Friedel-Crafts Acylation (RCOCl/AlCl₃)4-Acyl-5-bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole7-Acyl-5-bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxoleSteric hindrance at the 4-position may be a factor, but electronic effects are expected to dominate.

Detailed mechanistic studies, often employing kinetic analysis and computational modeling, are essential to fully elucidate the energetic landscape of these transformations. The stability of the arenium ion intermediates is a key determinant of the reaction pathway. For substitution at the 4-position, the positive charge in the arenium ion can be delocalized onto the oxygen atoms of the methylenedioxy group and the bromo substituent, leading to a more stabilized intermediate compared to attack at the 7-position.

Table 2: Relative Stabilities of Arenium Ion Intermediates

Position of Electrophilic AttackKey Resonance Structures Stabilizing the IntermediatePredicted Relative Stability
4-positionDelocalization of positive charge onto the methylenedioxy oxygens and the bromo group.Higher
7-positionDelocalization of positive charge onto the methylenedioxy oxygens.Lower

Computational and Theoretical Chemistry Studies of 5 Bromo 6 1,3 Dioxolan 2 Yl 1,3 Benzodioxole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity and stability of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. hust.edu.vn By calculating the electron density, DFT can accurately predict molecular properties, including the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of these orbitals is key to understanding a molecule's reactivity. For 5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole, the HOMO is expected to be primarily localized on the electron-rich 1,3-benzodioxole (B145889) ring system, which is activated by the two ether-like oxygen atoms. Conversely, the LUMO is anticipated to be distributed across the aromatic system, with potential contributions from the bromine atom, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, can be derived from the HOMO and LUMO energies. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors

Parameter Value Significance
HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.8 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4 eV Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net
Ionization Potential (I) 6.2 eV The energy required to remove an electron; approximated as -E(HOMO).
Electron Affinity (A) 1.8 eV The energy released when an electron is added; approximated as -E(LUMO).
Electronegativity (χ) 4.0 eV A measure of the ability of the molecule to attract electrons; calculated as (I+A)/2.

Note: The values presented in this table are hypothetical and serve as representative examples for a molecule with this structure, based on DFT principles.

Aromaticity is a key concept in chemistry that explains the enhanced stability of certain cyclic molecules. Computational methods can quantify the degree of aromaticity. One of the most common techniques is the calculation of Nucleus-Independent Chemical Shift (NICS). camjol.info NICS values are calculated at the center of a ring system; a negative value is indicative of aromatic character, while a positive value suggests anti-aromaticity. camjol.infocamjol.info For this compound, NICS calculations would likely confirm the aromatic nature of the benzene portion of the benzodioxole core. The five-membered dioxole ring, while part of the conjugated system, would be expected to show a lesser degree of aromaticity.

The stability of the molecule is also directly related to its electronic structure. A large HOMO-LUMO gap, as calculated by DFT, is generally associated with high kinetic stability and low chemical reactivity because it requires more energy to promote an electron from the HOMO to the LUMO. researchgate.netniscpr.res.in

Table 2: Hypothetical NICS(1) Values for Aromaticity Assessment

Ring System NICS(1) Value (ppm) Interpretation
Benzene Ring -9.5 Strongly aromatic

Note: NICS(1) values are calculated 1 Å above the ring plane. These values are illustrative and based on general principles of aromaticity in heterocyclic systems.

Conformational Analysis and Energetic Landscapes of the Compound

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and chemical properties.

While the benzodioxole core of the molecule is largely planar, the 1,3-dioxolane (B20135) ring possesses conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and identify its preferred conformations. mdpi.com

For the 1,3-dioxolane ring, the primary conformations are the "envelope" (or "sofa") and "twist" (or "half-chair") forms. acs.org A systematic conformational search using MM methods would reveal the relative energies of these conformers. Molecular dynamics simulations could then be used to study the transitions between these conformations over time at a given temperature, providing a more complete picture of the molecule's dynamic behavior.

Table 3: Hypothetical Relative Energies of 1,3-Dioxolane Ring Conformers

Conformer Relative Energy (kcal/mol) Predicted Population (at 298 K)
Envelope (C_s symmetry) 0.0 ~65%

Note: These values are hypothetical examples based on typical energy differences found in substituted 1,3-dioxolane systems. acs.org

DFT geometry optimizations can precisely calculate bond lengths, bond angles, and dihedral angles. researchgate.net These calculations would likely show a slight lengthening of the C-Br bond and the C-C bond connecting the dioxolanyl group to the ring due to steric hindrance. The angles within the benzodioxole ring might also deviate slightly from the ideal values for a planar hexagonal ring to accommodate the bulky substituents.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. smu.edu

For this compound, a relevant reaction to study would be electrophilic aromatic substitution, a characteristic reaction of benzene derivatives. masterorganicchemistry.com The benzodioxole ring is activated towards electrophilic attack due to the electron-donating nature of the oxygen atoms. Computational modeling could predict the most likely site of substitution and the energy barrier for the reaction.

The process involves locating the transition state structure for the electrophilic attack on the aromatic ring. dntb.gov.ua This is a high-energy, transient species that represents the peak of the energy barrier between reactants and the intermediate (e.g., a sigma complex). masterorganicchemistry.com The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction. DFT calculations are well-suited for determining these parameters. acs.org

Figure 1: Hypothetical Reaction Coordinate Diagram for Electrophilic Nitration

This diagram illustrates a hypothetical energy profile for the electrophilic nitration of the benzodioxole ring. The activation energy (Ea) for the formation of the sigma complex is the rate-determining step. The energy values are purely illustrative.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions, including regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific spatial arrangement of atoms in the product). These predictive models are invaluable in synthetic organic chemistry for designing efficient reaction pathways. nih.govnih.govrsc.org

For this compound, computational methods could be employed to predict the regioselectivity of various transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the electron density at different positions on the benzodioxole ring, one can identify the most nucleophilic or electrophilic sites. For instance, density functional theory (DFT) calculations could be used to determine the Fukui functions or map the electrostatic potential to predict the most likely sites for electrophilic attack.

Stereoselectivity often arises in reactions involving the dioxolane ring. For example, if the dioxolane ring were to be opened or undergo a reaction at the acetal (B89532) carbon, the formation of new stereocenters could be predicted. Computational modeling can be used to calculate the transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. mdpi.com

Hypothetical Application: Predicting Regioselectivity in Nitration

To illustrate, a hypothetical study on the nitration of this compound could be performed. The possible positions for electrophilic attack by the nitronium ion (NO₂⁺) are the available carbons on the aromatic ring. Computational calculations would involve optimizing the geometry of the starting material and then calculating the activation energies for the formation of the sigma complex (Wheland intermediate) at each possible position.

Table 1: Hypothetical Calculated Activation Energies for the Nitration of this compound

Position of NitrationCalculated Activation Energy (kcal/mol)Predicted Regioisomer
C418.5Minor
C715.2Major

Note: The data in this table is purely illustrative and intended to demonstrate the type of output generated from computational studies.

Catalyst-Substrate Interaction Studies Through Computational Approaches

Computational methods are instrumental in elucidating the mechanisms of catalyzed reactions by modeling the interactions between a catalyst and a substrate. beilstein-journals.org For this compound, such studies could be crucial in designing selective catalytic transformations, for example, in cross-coupling reactions where the bromine atom is substituted.

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to study how the substrate binds to the active site of a catalyst. These models can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the binding and subsequent catalytic activity. By understanding these interactions, catalysts can be rationally designed to improve reaction efficiency and selectivity.

Hypothetical Application: Palladium-Catalyzed Cross-Coupling Reaction

Consider a hypothetical palladium-catalyzed Suzuki coupling reaction of this compound with a boronic acid. Computational studies could model the entire catalytic cycle, including the oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to form the final product.

The binding energy of the substrate to the palladium catalyst and the energy barriers of the subsequent steps can be calculated. This would provide insights into the reaction mechanism and the factors controlling the reaction rate.

Table 2: Hypothetical Calculated Energies for Key Steps in a Palladium-Catalyzed Suzuki Coupling Reaction

Catalytic StepCalculated Energy Barrier (kcal/mol)Significance
Oxidative Addition12.3Rate-determining step
Transmetalation8.1Facile step
Reductive Elimination5.7Product formation

Note: The data in this table is purely illustrative and intended to demonstrate the type of output generated from computational studies.

Advanced Analytical Methodologies for Investigating the Reactivity and Transformation of 5 Bromo 6 1,3 Dioxolan 2 Yl 1,3 Benzodioxole

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In-situ spectroscopic methods are invaluable for monitoring chemical reactions as they occur, providing real-time data on the consumption of reactants and the formation of products without the need for sample extraction.

Real-time Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of molecules. pnnl.govyoutube.com By monitoring changes in the intensity of characteristic vibrational bands over time, the concentration of reactants, intermediates, and products can be determined, enabling detailed kinetic analysis.

For 5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole, specific IR and Raman bands associated with its key functional groups can be tracked. For instance, the C-Br stretching vibration, the C-O stretches of the dioxolane and benzodioxole rings, and the aromatic C-H bands would be of particular interest. orientjchem.orgacs.org A hypothetical reaction involving the transformation of the bromo group could be monitored by observing the disappearance of the C-Br band and the appearance of new bands corresponding to the newly formed functional group.

Table 1: Hypothetical Real-time IR and Raman Data for a Reaction of this compound

Time (s) Reactant Peak Intensity (Arbitrary Units) Product Peak Intensity (Arbitrary Units)
0 1.00 0.00
60 0.85 0.15
120 0.72 0.28
300 0.50 0.50
600 0.25 0.75

This interactive table illustrates the type of data that can be obtained from real-time spectroscopic monitoring, allowing for the calculation of reaction rates and orders.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution, making it an exceptional tool for identifying reactive intermediates that may not be isolable. By acquiring NMR spectra at various time points during a reaction, the formation and decay of transient species can be observed.

In the context of reactions involving this compound, in-situ NMR could be employed to detect intermediates such as organometallic species in a cross-coupling reaction or cationic intermediates in electrophilic substitution reactions. mdpi.com Changes in the chemical shifts and coupling constants of the aromatic and dioxolane protons would provide direct evidence for the structural evolution of the molecule throughout the reaction.

Mass Spectrometry-Based Approaches for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in identifying and characterizing molecules, making it a cornerstone for elucidating reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This capability is crucial for the unambiguous identification of expected products as well as unforeseen byproducts in a reaction mixture.

For a transformation of this compound, HRMS would be used to confirm the elemental composition of the final product and to identify any minor components in the reaction mixture. This information is vital for understanding the complete reaction pathway and identifying potential side reactions.

Table 2: Illustrative HRMS Data for a Hypothetical Reaction of this compound

Observed m/z Calculated m/z Mass Difference (ppm) Proposed Formula
287.9895 287.9893 0.7 C10H9BrO4
209.0501 209.0495 2.9 C10H9O4 (Debrominated byproduct)

This interactive table demonstrates how HRMS data can be used to identify the elemental composition of various species in a reaction mixture, aiding in product and byproduct identification.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. ijcap.inamazonaws.com The fragmentation pattern provides valuable structural information about the precursor ion. nih.govwvu.edu This technique is particularly useful for distinguishing between isomers and for confirming the structure of molecules in a complex mixture.

In the analysis of reaction mixtures containing derivatives of this compound, MS/MS could be used to confirm the identity of a product by comparing its fragmentation pattern to that of a known standard or to theoretical fragmentation pathways. nih.gov For instance, the characteristic loss of the dioxolane group or the bromine atom could serve as a diagnostic fragmentation pathway.

Chromatographic and Separation Science Applications in Complex Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a complex reaction mixture prior to their analysis by other methods such as MS or NMR. The choice of chromatographic method depends on the polarity and volatility of the compounds of interest.

For the analysis of reactions involving this compound, High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), would be a powerful tool. This would allow for the separation of the starting material, products, and byproducts, followed by their individual mass analysis for identification and quantification. Gas Chromatography (GC), also often coupled with mass spectrometry (GC-MS), could be suitable for more volatile derivatives. These separation techniques are critical for obtaining a clean analysis of each component in the reaction mixture, which is essential for accurate mechanistic and kinetic studies.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Product Profiling

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of reaction and degradation mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying the components of complex chemical matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS can be employed to profile the products of reactions such as debromination, oxidation, or side-chain modifications, provided the resulting compounds are amenable to volatilization without thermal degradation. The separation is typically performed on a capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, which separates compounds based on their boiling points and polarity.

Following separation, the eluting compounds are ionized, commonly by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. This allows for structural elucidation and identification by comparing the obtained spectra with spectral libraries like the National Institute of Standards and Technology (NIST) database. For novel compounds not present in libraries, the fragmentation pattern can be analyzed to deduce the structure of the parent molecule. For instance, the presence of characteristic isotopic patterns from the bromine atom (79Br and 81Br in an approximate 1:1 ratio) would be a key indicator for bromine-containing transformation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile, thermally labile, or polar transformation products of this compound, LC-MS is the analytical method of choice. This technique separates compounds in the liquid phase, typically using a reversed-phase column (e.g., C18), followed by detection with a mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions of the analyte molecules with minimal fragmentation, preserving the molecular weight information.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions. This process helps to identify and characterize the structure of unknown degradation products or metabolites in a complex mixture without the need for isolating each component individually.

The following table illustrates a hypothetical product profile for a transformation reaction of this compound, as might be determined by LC-MS/MS analysis.

Compound IDRetention Time (min)Precursor Ion [M+H]+ (m/z)Key MS/MS Fragments (m/z)Tentative Identification
P18.5287.0/289.0213/215, 185, 1575-Bromo-6-formyl-1,3-benzodioxole
P210.2209.1135, 107, 796-(1,3-dioxolan-2-yl)-1,3-benzodioxole
P312.1303.0/305.0287/289, 213/215, 1855-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxol-X-ol (Hydroxylated product)

Advanced Separation Methods for Stereoisomer Resolution

The 1,3-dioxolane (B20135) ring in this compound contains chiral centers, meaning the molecule can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have identical physical properties, making their separation by standard chromatographic techniques impossible. However, since stereoisomers often exhibit different pharmacological and toxicological profiles, their separation and characterization are critical. Advanced separation methods, primarily chiral chromatography, are employed for this purpose.

The fundamental principle of chiral separation is the creation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector. This is most commonly achieved by using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC).

Chiral HPLC and SFC

Chiral HPLC and SFC are powerful techniques for the resolution of enantiomers of dioxolane derivatives. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have proven effective. The choice of the mobile phase and, particularly, the organic modifier (e.g., alcohols in SFC) plays a crucial role in achieving enantiomeric separation, as it influences the interactions between the analyte and the CSP. The resolution is highly dependent on the specific molecular structure of the compound being separated.

Chiral Capillary Gas Chromatography

For volatile derivatives, chiral capillary GC offers high-resolution separation of enantiomers. Cyclodextrin-based CSPs, such as 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, have been successfully used to resolve the enantiomers of related chloromethyl-dioxolane compounds. Optimization of the temperature program is a key parameter in achieving baseline separation of the enantiomeric peaks.

The following table summarizes conditions reported for the successful chiral separation of analogous dioxolane compounds, providing a framework for developing a separation method for this compound derivatives.

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasAnalytesKey FindingReference
SFCAmylose tris(3,5-dimethylphenylcarbamate)CO2 / Methanol1,3-Dioxolane derivativesThe nature of the alcohol modifier had the highest impact on chiral resolution.
GC2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrinNitrogen4-chloromethyl-2,2-dimethyl-1,3-dioxolaneAchieved baseline separation (Resolution > 1.5) within 10 minutes.
HPLCDerivatized Maltodextrin (MaltoShell)Normal Phase / Polar Organic / Reversed PhaseChiral azole compoundsMaltoShell CSP was effective for separating 10 out of 12 related chiral compounds.

Future Directions and Emerging Research Avenues for 5 Bromo 6 1,3 Dioxolan 2 Yl 1,3 Benzodioxole

Integration with Automated Synthesis and High-Throughput Experimentation

The structure of 5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole is well-suited for automated synthesis platforms, which are becoming increasingly prevalent in pharmaceutical and materials science research. High-throughput experimentation (HTS) allows for the rapid screening of numerous chemical reactions and conditions, significantly accelerating the discovery of new compounds and optimization of synthetic routes.

The bromine atom on the benzodioxole ring is a key functional group for diversification. It can readily participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. worldresearchersassociations.compreprints.org These reactions are foundational to modern organic synthesis and are amenable to automation. An automated platform could utilize this compound as a central building block, reacting it with a large library of boronic acids, alkynes, or amines to generate a diverse array of derivatives.

High-throughput screening techniques, such as those using microplate formats, can then be employed to evaluate the biological activity or material properties of the synthesized library. This approach is particularly valuable in drug discovery for identifying compounds that modulate biochemical activities. nih.gov The combination of automated synthesis and HTS can rapidly explore the chemical space around the this compound core, leading to the efficient discovery of new lead compounds.

Table 1: Potential High-Throughput Reactions with this compound

Reaction TypeReagent LibraryPotential Products
Suzuki-Miyaura CouplingDiverse boronic acids/estersBiaryl and heteroaryl benzodioxole derivatives
Sonogashira CouplingTerminal alkynesAlkynyl-substituted benzodioxole derivatives
Buchwald-Hartwig AminationPrimary and secondary aminesAminated benzodioxole derivatives
Heck CouplingAlkenesAlkenyl-substituted benzodioxole derivatives
Stille CouplingOrganostannanesVariously substituted benzodioxole derivatives

Exploration of Novel Reactivity Modalities and Catalyst Systems

Beyond established cross-coupling reactions, future research can focus on exploring novel reactivity modalities for this compound. The interplay between the bromine atom, the dioxolane group, and the electron-rich benzodioxole ring could lead to unique chemical transformations.

Recent advancements in photoredox catalysis open up new avenues for the functionalization of aromatic compounds. nih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them suitable for complex molecules like the target compound. For instance, photoredox-mediated reactions could potentially be used for C-H functionalization of the benzodioxole ring or for novel coupling reactions involving the bromine atom.

Furthermore, the development of new catalyst systems tailored for benzodioxole derivatives could unlock unprecedented reactivity. This includes the design of ligands that can control the regioselectivity of reactions or catalysts that can activate otherwise inert bonds. For example, catalyst systems that enable the selective functionalization of the C-H bonds of the benzodioxole core would be highly valuable. Reducing the loading of expensive palladium catalysts in cross-coupling reactions is another area of active research, with studies showing that substituent effects become more pronounced at lower catalyst concentrations. preprints.orgresearchgate.net

Applications in Sustainable Chemistry and Green Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. This compound can be a valuable tool in the development of more sustainable synthetic protocols.

The use of greener solvents is a key aspect of sustainable chemistry. Research into the use of bio-based solvents, such as those derived from lactic acid and formaldehyde (B43269), is an emerging area. rsc.org Investigating the solubility and reactivity of this compound in such green solvents could lead to more environmentally friendly synthetic processes.

Moreover, developing catalytic reactions that proceed with high atom economy and minimize waste is a central goal of green chemistry. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption. researchgate.net Applying microwave irradiation to reactions involving this compound could lead to more efficient and sustainable synthetic routes. Additionally, the use of heterogeneous catalysts, which can be easily recovered and reused, would further enhance the sustainability of processes utilizing this compound. nih.govmdpi.com

Potential for Derivatization into Unexplored Functional Materials and Chemical Probes

The unique electronic and structural features of the benzodioxole moiety suggest that derivatives of this compound could find applications as functional materials and chemical probes. The benzodioxole ring system is present in many bioactive natural products and pharmaceuticals, indicating its favorable interaction with biological systems. wikipedia.org

By strategic derivatization, it is possible to synthesize novel compounds with interesting photophysical or electronic properties. For example, extending the conjugation of the aromatic system through cross-coupling reactions could lead to the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the benzodioxole scaffold can be incorporated into molecules designed as chemical probes for biological imaging or sensing applications. The dioxolane group can be deprotected to reveal a reactive aldehyde, which can be used for bioconjugation or for the construction of fluorescent sensors. The bromine atom provides a handle for the introduction of fluorophores or other reporter groups. The development of benzodioxole-based probes could enable the visualization and study of biological processes with high specificity and sensitivity.

Q & A

Q. What are the established synthetic routes for 5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole, and what are their key reaction conditions?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution or coupling reactions. A common approach involves bromination of 1,3-benzodioxole derivatives. For example, dioxane dibromide (prepared by reacting dioxane with bromine) in chloroform can selectively brominate the aromatic ring at the 5-position . Key conditions include slow addition of brominating agents to control exothermicity, room-temperature stirring (14–24 hours), and purification via vacuum distillation (yield ~60%). Solvent choice (e.g., chloroform) and pH-neutral washes are critical to avoid side reactions.

Q. How is the purity and structure of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ ~254 nm) or GC-MS for volatile intermediates. Structural confirmation relies on 1H^1H-NMR (δ 6.59–6.98 ppm for aromatic protons and dioxolane methylene groups) and 13C^{13}C-NMR to verify substitution patterns . High-resolution mass spectrometry (HRMS) is used to confirm the molecular ion peak (expected m/z for C10_{10}H9_{9}BrO4_{4}: ~296.96).

Q. What safety protocols are recommended for handling this compound and its intermediates?

  • Methodological Answer : Brominated benzodioxoles may release toxic fumes (e.g., HBr) during decomposition. Use fume hoods, nitrile gloves, and chemical-resistant lab coats. For skin/eye contact, flush with water for ≥15 minutes and seek medical attention if irritation persists . Store under inert gas (N2_2) in sealed containers away from oxidizers. Monitor electrostatic discharge risks during transfer .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the benzodioxole core be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, the 1,3-dioxolan-2-yl group acts as an electron-donating group, directing electrophiles to the para position (C-6). To modify the bromine substituent at C-5, transition-metal catalysis (e.g., Suzuki coupling with Pd(PPh3_3)4_4) can introduce aryl/heteroaryl groups . Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) modulate reaction efficiency.

Q. What mechanistic insights explain discrepancies in reported reaction yields for cross-coupling reactions?

  • Methodological Answer : Yield variations often stem from competing side reactions (e.g., proto-debromination) or catalyst poisoning. For Pd-mediated couplings, trace moisture or oxygen can deactivate catalysts. Pre-drying solvents (molecular sieves) and degassing (freeze-pump-thaw cycles) improve reproducibility . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as oxidative addition of the C–Br bond .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites for nucleophilic/electrophilic attack. Fukui indices highlight the C-5 bromine as a reactive hotspot . Molecular dynamics simulations assess solvent effects on transition states, guiding solvent selection for SNAr or cross-coupling reactions.

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., CDCl3_3) and 2D NMR (COSY, HSQC) to assign overlapping signals. For isomers, single-crystal X-ray diffraction (CCDC deposition) provides unambiguous structural validation . Cross-validate HRMS with isotopic pattern analysis (e.g., 79Br/81Br^{79}Br/^{81}Br ratio).

Applications in Academic Research

Q. What role does this compound play in developing bioactive molecules?

  • Methodological Answer : The benzodioxole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and π-π stacking ability. Bromine at C-5 enables late-stage diversification via click chemistry (e.g., azide-alkyne cycloaddition) to generate libraries for kinase inhibition assays . In vitro ADMET studies (e.g., microsomal stability) guide lead optimization.

Q. How is this compound utilized in materials science research?

  • Methodological Answer : The dioxolane moiety enhances solubility in polymer matrices, making it a candidate for OLEDs or conductive polymers. Bromine facilitates crosslinking in photoresists via UV-initiated radical reactions . Surface adsorption studies (e.g., AFM or XPS) assess its interaction with metal oxides in sensor applications .

Analytical Challenges

Q. What advanced techniques characterize degradation products of this compound under oxidative conditions?

  • Methodological Answer :
    LC-QTOF-MS with collision-induced dissociation (CID) identifies degradation pathways (e.g., debromination or dioxolane ring-opening). Accelerated stability studies (40°C/75% RH) combined with GC-MS headspace analysis detect volatile byproducts like formaldehyde . Electron paramagnetic resonance (EPR) tracks radical intermediates during photodegradation .

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Reactant of Route 1
Reactant of Route 1
5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole
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Reactant of Route 2
5-Bromo-6-(1,3-dioxolan-2-yl)-1,3-benzodioxole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.